molecular formula C16H10FN3S2 B2566731 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-65-9

2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B2566731
CAS No.: 379255-65-9
M. Wt: 327.4
InChI Key: FZFOMLGDXHOIDR-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound featuring a benzothiazole ring, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Formation of Sulfanylprop-2-enenitrile Moiety: This step involves the reaction of a suitable nitrile with a thiol under basic conditions to form the sulfanylprop-2-enenitrile structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific biological activities would need to be confirmed through experimental studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to specific protein targets, while the fluorophenyl group might enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-[(2-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-[(2-bromophenyl)amino]-3-sulfanylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile

Uniqueness

Compared to its analogs, 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile belongs to a class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C13H10FN3SC_{13}H_{10}FN_3S, with a molecular weight of approximately 253.30 g/mol. Its structure features a benzothiazole moiety that is known for its pharmacological significance.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their antitumor , antimicrobial , and anti-inflammatory properties. The compound exhibits several biological activities that are crucial for its potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole structure demonstrate significant antitumor effects. For instance, derivatives similar to the one discussed have shown high antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Activity Type
A5498.78 ± 3.62Antiproliferative
NCI-H3586.68 ± 15Antiproliferative

These findings suggest that the compound may inhibit cancer cell growth effectively, particularly in lung cancer models .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate varying degrees of effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus6.12
Escherichia coli25

Such results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:

  • DNA Binding : Many benzothiazole compounds exhibit a strong affinity for DNA, particularly binding within the minor groove, which can interfere with DNA replication and transcription processes.
  • Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives, including:

  • A study evaluating a series of synthesized benzothiazole compounds demonstrated significant anticonvulsant and neuroprotective effects without notable neurotoxicity .
  • Another investigation focused on the synthesis and biological evaluation of benzothiazole derivatives indicated promising results in both antitumor and antimicrobial assays, supporting further development as potential therapeutic agents .

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKFDDVMGYWHY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=CC=C3F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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